1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves multiple steps, typically starting with the reaction of 4-toluidine with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative. The final step involves the condensation of this derivative with 2-naphthol and 4-methoxybenzoic acid under specific conditions to yield the target compound .
Chemical Reactions Analysis
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can be compared with other similar compounds, such as:
- 2-Methoxy-4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
These compounds share similar structural features but differ in the position of the substituents on the aromatic rings. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
769152-34-3 |
---|---|
Molecular Formula |
C28H23N3O5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-18-7-12-21(13-8-18)30-26(32)27(33)31-29-17-24-23-6-4-3-5-19(23)11-16-25(24)36-28(34)20-9-14-22(35-2)15-10-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
MFZZRVGXYJGLPC-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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